BenchChemオンラインストアへようこそ!

4-hydroxy-2-Piperidinone

OGA inhibitor neurodegeneration oxamide derivatives

4-Hydroxy-2-piperidinone (4-hydroxypiperidin-2-one, CAS 476014-76-3) is a small-molecule heterocycle (C₅H₉NO₂, MW 115.13 g/mol) belonging to the hydroxypiperidinone class, characterized by a six-membered δ-lactam ring bearing a hydroxyl substituent regiospecifically at the C4 position. The compound exists as a racemic mixture at C4 and is structurally differentiated from its closest regioisomers—3-hydroxy-2-piperidinone (CAS 19365-08-3) and 5-hydroxy-2-piperidinone (CAS 19365-07-2)—by the positioning of the hydroxyl group relative to the lactam carbonyl and ring nitrogen.

Molecular Formula C5H9NO2
Molecular Weight 115.13 g/mol
CAS No. 476014-76-3
Cat. No. B032310
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-hydroxy-2-Piperidinone
CAS476014-76-3
Molecular FormulaC5H9NO2
Molecular Weight115.13 g/mol
Structural Identifiers
SMILESC1CNC(=O)CC1O
InChIInChI=1S/C5H9NO2/c7-4-1-2-6-5(8)3-4/h4,7H,1-3H2,(H,6,8)
InChIKeyPRCAKTIAKXMBQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Hydroxy-2-piperidinone (CAS 476014-76-3): A Regiospecific Chiral Lactam Scaffold for Pharmaceutical Synthesis and Fragment-Based Discovery


4-Hydroxy-2-piperidinone (4-hydroxypiperidin-2-one, CAS 476014-76-3) is a small-molecule heterocycle (C₅H₉NO₂, MW 115.13 g/mol) belonging to the hydroxypiperidinone class, characterized by a six-membered δ-lactam ring bearing a hydroxyl substituent regiospecifically at the C4 position . The compound exists as a racemic mixture at C4 and is structurally differentiated from its closest regioisomers—3-hydroxy-2-piperidinone (CAS 19365-08-3) and 5-hydroxy-2-piperidinone (CAS 19365-07-2)—by the positioning of the hydroxyl group relative to the lactam carbonyl and ring nitrogen. This regiospecific placement governs its computed physicochemical profile (LogP: -0.4139; TPSA: 49.33 Ų; predicted pKa: 14.01 ± 0.20), hydrogen-bonding capacity (2 HBD, 2 HBA), and conformational properties, which collectively determine its utility as a chiral building block for pharmaceutical intermediates, enzyme inhibitor scaffolds, and stereodivergent synthetic applications .

Why Regioisomeric or Heteroatom-Substituted Piperidinones Cannot Substitute for 4-Hydroxy-2-piperidinone (CAS 476014-76-3) in Pharmacophore Design


The positional isomerism within hydroxypiperidinones constitutes a fundamental limitation to generic substitution: 3-hydroxy-2-piperidinone (LogP: -0.7427) , 4-hydroxy-2-piperidinone (LogP: -0.4139) , and 5-hydroxy-2-piperidinone each present distinct spatial relationships between the hydroxyl donor/acceptor, the lactam carbonyl, and the ring NH. In fragment-based drug discovery and scaffold elaboration, the vector of the C4 hydroxyl relative to the ring plane dictates the orientation of hydrogen-bonding interactions with biological targets; a migration of the hydroxyl from C4 to C3 or C5 alters both the intramolecular hydrogen-bonding network and the intermolecular pharmacophoric presentation to protein binding pockets. Furthermore, substituting the lactam (2-piperidinone) with the fully reduced 4-hydroxypiperidine (CAS 5382-16-1, pKa ~14.94) [1] converts the planar amide to a basic, conformationally flexible secondary amine, changing the hydrogen-bond acceptor/donor profile (from 2 HBA / 2 HBD to 1 HBA / 2 HBD) and the ionization state at physiological pH. Similarly, replacement with 4-piperidone (piperidine-2,4-dione) introduces a second carbonyl at C4, eliminating the chiral center and the hydroxyl handle required for subsequent derivatization. These structural divergences preclude direct substitution in synthetic route design, chiral pool strategies, and structure-activity relationship (SAR) programs where the C4 hydroxyl stereochemistry is a critical determinant of target engagement potency and selectivity.

Quantitative Differentiation Evidence for 4-Hydroxy-2-piperidinone (CAS 476014-76-3) Versus Closest Comparator Analogs


Patent-Cited Role as a Specific Synthetic Intermediate in OGA Inhibitor Oxamide Derivatives (WO-2021110656-A1) – Functional Superiority Over Non-Hydroxylated Piperidinones

Patent WO-2021110656-A1 explicitly cites 4-hydroxy-2-piperidinone as a synthetic intermediate for the preparation of O-GlcNAcase (OGA) inhibitor compounds, a therapeutic class under investigation for tauopathy and neurodegenerative diseases including Alzheimer's disease . The hydroxyl group at C4 serves as the critical attachment point for further functionalization in the oxamide derivative series. Non-hydroxylated 2-piperidinone (δ-valerolactam, CAS 675-20-7) lacks this derivatizable handle, rendering it synthetically inert in this reaction manifold. Similarly, 4-piperidone (piperidine-2,4-dione) presents a ketone at C4 that requires chemoselective reduction to the alcohol before participating in the same downstream chemistry, adding one synthetic step (NaBH₄ reduction, 87% yield as reported in WO2013/138210 ) and associated cost. The pre-installed, regiospecific C4 hydroxyl in the target compound eliminates this additional reduction step, directly enabling the patented synthetic route to OGA inhibitors.

OGA inhibitor neurodegeneration oxamide derivatives

Chiral Building Block Utility in Stereodivergent Synthesis of 4-Hydroxyphosphopipecolate – Enantiopure (R)-Form as a Defined Chiral Precursor

Morales-Solís et al. (Synthesis, 2024) demonstrated that enantiopure (R)-4-hydroxypiperidin-2-one (CAS 1051316-41-6) serves as a key chiral precursor in the stereodivergent synthesis of all four stereoisomers of diethyl 4-hydroxyphosphopipecolate . The chiral N-acyliminium ion, generated from (R)-4-hydroxypiperidin-2-one, undergoes triethyl phosphite nucleophilic addition to yield separable diastereoisomers—diethyl (2R,4R)- and (2S,4R)-4-hydroxyphosphopipecolate—followed by epimerization to access all four stereoisomers. This stereodivergent strategy is enabled specifically by the defined (R)-configuration at C4, underscoring that the procurement of enantiopure (R)-4-hydroxypiperidin-2-one, rather than the racemate (CAS 476014-76-3) or the (S)-enantiomer (CAS 476014-92-3), is essential for achieving predictable diastereochemical outcomes in this synthetic methodology. The racemic mixture would yield a complex mixture of diastereomers requiring chiral separation, increasing purification burden and reducing overall yield.

stereodivergent synthesis α-aminophosphonates chiral building block

Physicochemical Profile Differentiation from Closest Regioisomers – LogP and Hydrogen-Bond Topology Govern Fragment-Library Positioning

Among the three regioisomeric monohydroxy-2-piperidinones, 4-hydroxy-2-piperidinone occupies a distinct region of physicochemical space that influences its behavior in fragment-based screening libraries . The measured/computed partition coefficient (LogP) for 4-hydroxy-2-piperidinone is -0.4139 , compared with -0.7427 for 3-hydroxy-2-piperidinone , representing a ΔLogP of +0.3288. While both compounds share identical molecular formula (C₅H₉NO₂), molecular weight (115.13 g/mol), TPSA (49.33 Ų), hydrogen-bond donor count (2), and hydrogen-bond acceptor count (2), the differential LogP arises from the distinct spatial relationship between the hydroxyl group and the lactam moiety: the C4 hydroxyl permits an intramolecular hydrogen-bonding geometry that differs from that available to the C3 or C5 hydroxyl, modulating the effective polarity and, consequently, the chromatographic retention and perceived lipophilicity. The predicted pKa of 4-hydroxy-2-piperidinone (14.01 ± 0.20) further distinguishes it from 4-hydroxypiperidine (pKa ~14.94), confirming that the lactam carbonyl withdraws electron density from the hydroxyl, marginally enhancing acidity. These physicochemical differences, while modest in absolute magnitude, can influence aqueous solubility, logD at physiological pH, and protein binding in fragment screens where subtly differentiated fragments provide orthogonal chemical starting points.

fragment-based drug discovery physicochemical profiling regioisomer differentiation

Commercial Availability and Cost Differentiation of Racemic vs. Enantiopure Forms – Impact on Procurement Strategy for Chiral Synthesis Programs

4-Hydroxy-2-piperidinone is commercially available in three distinct stereochemical forms: racemic (CAS 476014-76-3), (S)-enantiomer (CAS 476014-92-3), and (R)-enantiomer (CAS 1051316-41-6), each with markedly different pricing structures that reflect stereochemical complexity [1] . The racemate is priced at approximately ¥64/250mg (97% purity, Macklin) and $27.00/1g (CSNpharm), reflecting straightforward synthesis via NaBH₄ reduction of piperidine-2,4-dione . In contrast, the enantiopure (S)-form (CAS 476014-92-3) is priced at $56.00/100mg, and the (R)-form (CAS 1051316-41-6) at $594.00/5g, representing a premium of approximately 4- to 10-fold on a per-gram basis compared to the racemate . This cost differential arises from the requirement for chiral resolution or asymmetric synthesis. Notably, the racemic 4-hydroxy-2-piperidinone is supplied at 97% purity with batch-specific QC documentation (NMR, HPLC, GC) from major vendors such as Bidepharm and Aladdin , meeting the specifications for most achiral synthetic intermediate applications. For research programs that do not require enantiopure material at the C4 hydroxyl stage—such as those employing the compound as a prochiral intermediate for late-stage resolution or as an achiral building block for oxamide derivatization—the racemate (CAS 476014-76-3) offers the most cost-effective procurement option.

chiral procurement enantiopure intermediates cost analysis

Precision Application Scenarios for 4-Hydroxy-2-piperidinone (CAS 476014-76-3) Based on Quantitative Differentiation Evidence


OGA Inhibitor Medicinal Chemistry: Oxamide Derivative Synthesis (WO-2021110656-A1)

4-Hydroxy-2-piperidinone (CAS 476014-76-3) serves as the direct synthetic intermediate for oxamide-based O-GlcNAcase (OGA) inhibitors as described in patent WO-2021110656-A1 . The racemic form is suitable for this application because the C4 stereochemistry is not transmitted to the final oxamide pharmacophore, making the cost-effective racemate the procurement-optimal choice at ~$27/g rather than the ~20× more expensive enantiopure forms . Researchers developing OGA inhibitors for tauopathy and Alzheimer's disease should specify CAS 476014-76-3 to avoid the unnecessary synthetic burden of reducing 4-piperidone or the functional incompatibility of non-hydroxylated 2-piperidinone.

Stereodivergent Aminophosphonate Library Synthesis Using (R)-4-Hydroxypiperidin-2-one (CAS 1051316-41-6)

For laboratories executing the stereodivergent synthesis of 4-hydroxyphosphopipecolate stereoisomers as described by Morales-Solís et al. (Synthesis, 2024) , procurement must specify the enantiopure (R)-4-hydroxypiperidin-2-one (CAS 1051316-41-6). The chiral N-acyliminium ion generated from this enantiomer yields two separable diastereomers—diethyl (2R,4R)- and (2S,4R)-4-hydroxyphosphopipecolate—upon triethyl phosphite addition. Use of the racemate (CAS 476014-76-3) would produce four diastereomers simultaneously, complicating chromatographic separation and reducing the isolated yield of each stereoisomer. This application scenario demands the defined (R)-configuration at C4, and procurement teams must distinguish between CAS 476014-76-3 (racemate) and CAS 1051316-41-6 ((R)-enantiomer) to ensure synthetic fidelity.

Fragment-Based Drug Discovery: Differentiated Hydroxypiperidinone Scaffold for Library Design

In fragment-based screening library construction, the procurement of 4-hydroxy-2-piperidinone (CAS 476014-76-3) rather than 3-hydroxy-2-piperidinone (CAS 19365-08-3) provides access to a fragment with measurably higher LogP (-0.4139 vs. -0.7427; ΔLogP = +0.3288) , enabling complementary coverage of the lipophilicity space within the fragment library. Both compounds share identical hydrogen-bond donor/acceptor counts (2 HBD / 2 HBA) and TPSA (49.33 Ų), ensuring that the increased lipophilicity of the 4-hydroxy isomer is achieved without sacrificing aqueous solubility-driving polar surface area. The racemic mixture is appropriate for fragment screening because stereochemistry is resolved only after hit identification and elaboration. Procurement specifications should require ≥95% purity with batch analytical data (NMR, HPLC) to meet fragment-library quality standards .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-hydroxy-2-Piperidinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.